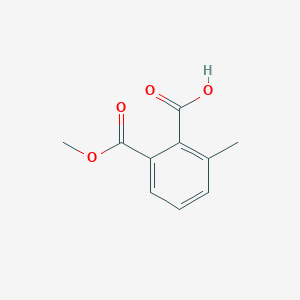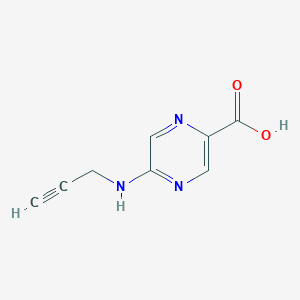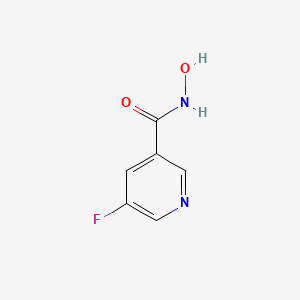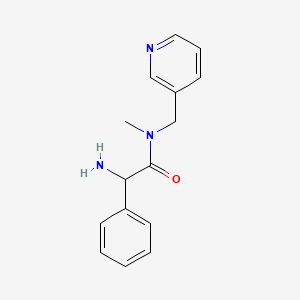
5-(Methylsulfamoyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfamoyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol This compound is characterized by the presence of a pyridine ring substituted with a methylsulfamoyl group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyridine-2-carboxamide with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 5-(Methylsulfamoyl)pyridine-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfamoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfamoyl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Methylsulfamoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound acts as a prodrug, requiring hydrolysis by the enzyme AmiC to release the active moiety, pyridine-2-carboxylic acid . This active moiety then exerts its effects by interfering with essential metabolic pathways in the bacteria.
Comparison with Similar Compounds
5-(Methylsulfamoyl)pyridine-2-carboxamide can be compared with other pyridine carboxamide derivatives, such as:
5-Butylpyridine-2-carboxylic acid: This compound also exhibits anti-mycobacterial activity but differs in its side chain structure.
Pyridine-2-yl-methylene hydrazine carboxamide: Known for its urease inhibitory activity.
Indole 2 and 3-carboxamides: These compounds have been studied for their enzyme inhibitory properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9N3O3S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
5-(methylsulfamoyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O3S/c1-9-14(12,13)5-2-3-6(7(8)11)10-4-5/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
NJUKFNUWMPGSTN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide](/img/structure/B13261941.png)

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13261949.png)


![3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13261959.png)



![2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol](/img/structure/B13261977.png)


![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine](/img/structure/B13261994.png)

